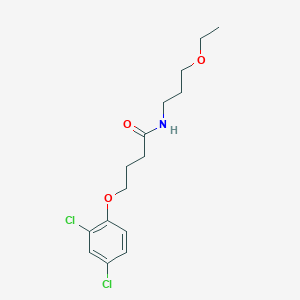
4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide, commonly known as Butachlor, is a herbicide that is widely used in agriculture for controlling the growth of weeds. It belongs to the family of chloroacetanilide herbicides and is known for its high efficiency in controlling a wide range of weeds. The chemical structure of Butachlor is C17H26Cl2NO2.
作用机制
The mechanism of action of Butachlor involves the inhibition of the biosynthesis of fatty acids in the targeted weeds. It inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which eventually leads to the death of the weed.
Biochemical and Physiological Effects
Butachlor has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms, including fish and invertebrates. It has been reported to cause oxidative stress and damage to the liver and kidneys in rats.
实验室实验的优点和局限性
Butachlor is a widely used herbicide in agriculture and has been extensively studied for its efficacy in controlling weeds. However, its use in laboratory experiments is limited due to its potential toxicity to aquatic organisms. It is important to take precautions when handling Butachlor in the laboratory to minimize the risk of exposure.
未来方向
There are several future directions for research on Butachlor. One area of research could be focused on developing new formulations of Butachlor that are more effective and have fewer environmental impacts. Another area of research could be focused on understanding the mechanism of action of Butachlor in more detail, which could lead to the development of new herbicides with similar modes of action. Additionally, more research could be done on the potential toxicity of Butachlor to aquatic organisms to better understand its environmental impacts.
合成方法
The synthesis of Butachlor involves the reaction of 2,4-dichlorophenol with butyric anhydride to form 2,4-dichlorophenoxybutyric acid. This is then reacted with 3-ethoxy-1-propanol and thionyl chloride to form the final product, Butachlor.
科学研究应用
Butachlor has been extensively studied for its potential use in controlling weeds in agriculture. It has been found to be effective against a wide range of weeds, including grasses, sedges, and broadleaf weeds. Its use has been reported in various crops, including rice, wheat, maize, and soybean.
属性
产品名称 |
4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide |
|---|---|
分子式 |
C15H21Cl2NO3 |
分子量 |
334.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide |
InChI |
InChI=1S/C15H21Cl2NO3/c1-2-20-9-4-8-18-15(19)5-3-10-21-14-7-6-12(16)11-13(14)17/h6-7,11H,2-5,8-10H2,1H3,(H,18,19) |
InChI 键 |
BQIIODPUTSWJRA-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)

![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)
